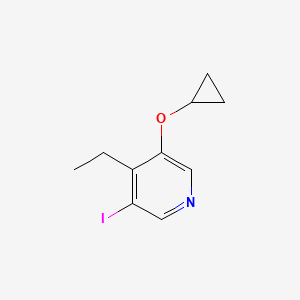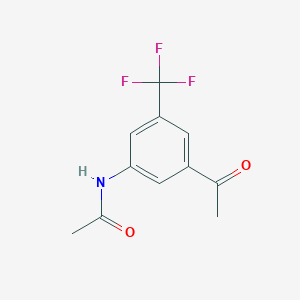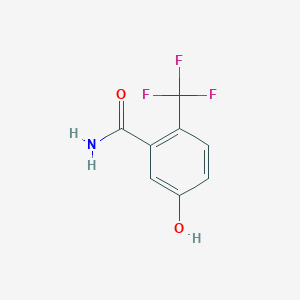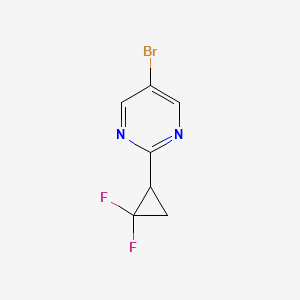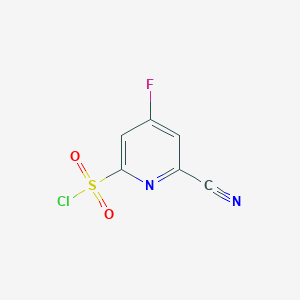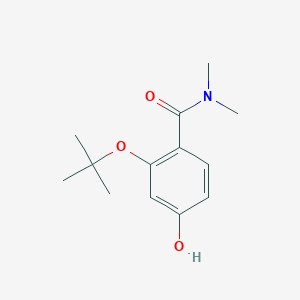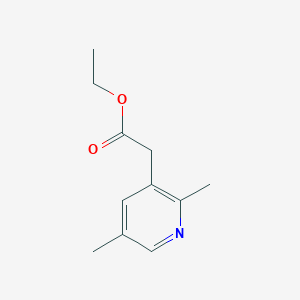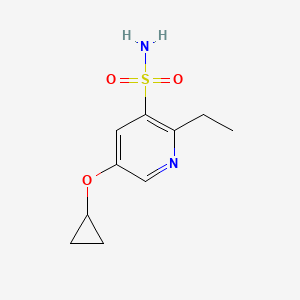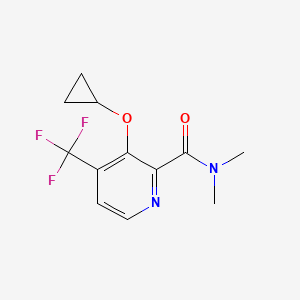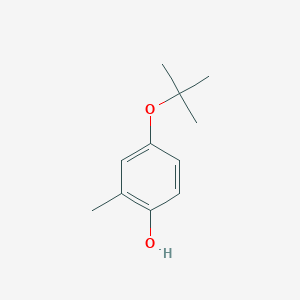
4-(Tert-butoxy)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxy)-2-methylphenol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butoxy group, and the hydrogen atom in the ortho position is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2-methylphenol can be achieved through several methods. One common approach involves the etherification of 4-chloro-2-methylphenol with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反応の分析
Types of Reactions
4-(Tert-butoxy)-2-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
4-(Tert-butoxy)-2-methylphenol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-(Tert-butoxy)-2-methylphenol involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release tert-butyl alcohol, which may interact with cellular components. Additionally, the phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of a methyl group.
tert-Butylphenol: Lacks the methyl group present in 4-(Tert-butoxy)-2-methylphenol.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy and methyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound in various synthetic and industrial applications.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
2-methyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,12H,1-4H3 |
InChIキー |
VLPCENQGMKRFJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)

